molecular formula C18H24ClN3O B15342703 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride CAS No. 18552-74-4

1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride

Cat. No.: B15342703
CAS No.: 18552-74-4
M. Wt: 333.9 g/mol
InChI Key: CEWJBSVHWZLYLI-UHFFFAOYSA-N
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Description

1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a guanidine moiety linked to a diphenylmethoxy group through an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride typically involves multiple steps One common method starts with the preparation of the diphenylmethoxy intermediate, which is then reacted with an ethylating agent to introduce the ethyl chain

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the guanidine moiety or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine
  • 1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine nitrate

Uniqueness

1-Methyl-1-(2-(2-methyldiphenylmethoxy)ethyl)guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

18552-74-4

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

diaminomethylidene-methyl-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride

InChI

InChI=1S/C18H23N3O.ClH/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)22-13-12-21(2)18(19)20;/h3-11,17H,12-13H2,1-2H3,(H3,19,20);1H

InChI Key

CEWJBSVHWZLYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](=C(N)N)C.[Cl-]

Origin of Product

United States

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